
Liproxstatin-1-13C6
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Liproxstatin-1-13C6 is a labeled version of Liproxstatin-1, a potent inhibitor of ferroptosis, a form of regulated cell death characterized by iron-dependent lipid peroxidation. This compound is used primarily in scientific research to study the mechanisms of ferroptosis and its implications in various diseases .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Liproxstatin-1-13C6 is synthesized by incorporating stable carbon-13 isotopes into the Liproxstatin-1 molecule. The synthesis involves multiple steps, including the preparation of intermediate compounds and their subsequent reactions under controlled conditions. Specific details about the synthetic routes and reaction conditions are often proprietary and may require access to specialized chemical synthesis literature .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using automated reactors and stringent quality control measures to ensure the purity and consistency of the compound. The process typically includes the use of high-purity reagents, precise temperature control, and advanced purification techniques .
Análisis De Reacciones Químicas
Types of Reactions
Liproxstatin-1-13C6 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups within the molecule.
Substitution: Substitution reactions can occur, where specific atoms or groups within the molecule are replaced by others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions typically involve controlled temperatures, specific solvents, and precise reaction times .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of hydroxylated derivatives, while reduction can yield deoxygenated products .
Aplicaciones Científicas De Investigación
Liproxstatin-1-13C6 has a wide range of scientific research applications, including:
Chemistry: Used to study the mechanisms of ferroptosis and the role of lipid peroxidation in cell death.
Biology: Investigated for its potential to protect cells from ferroptosis-induced damage in various biological systems.
Medicine: Explored as a therapeutic agent for diseases associated with ferroptosis, such as neurodegenerative diseases, cancer, and ischemia-reperfusion injury.
Industry: Utilized in the development of new drugs and therapeutic strategies targeting ferroptosis
Mecanismo De Acción
Liproxstatin-1-13C6 exerts its effects by inhibiting ferroptosis through the suppression of lipid peroxidation. It targets key enzymes and pathways involved in the ferroptotic process, such as glutathione peroxidase 4 (GPX4) and iron metabolism. By preventing the accumulation of lipid peroxides, this compound protects cells from ferroptotic cell death .
Comparación Con Compuestos Similares
Similar Compounds
Ferrostatin-1: Another potent inhibitor of ferroptosis, similar in function to Liproxstatin-1.
Deferiprone: An iron chelator that also inhibits ferroptosis but through a different mechanism.
Vitamin E (α-Tocopherol): A natural antioxidant that can inhibit lipid peroxidation and ferroptosis.
Uniqueness
Liproxstatin-1-13C6 is unique due to its labeled carbon-13 isotopes, which allow for precise tracking and analysis in scientific studies. This labeling provides a significant advantage in research applications, enabling detailed investigations into the mechanisms of ferroptosis and the compound’s effects .
Propiedades
Fórmula molecular |
C19H21ClN4 |
|---|---|
Peso molecular |
346.80 g/mol |
Nombre IUPAC |
N-[(3-chlorophenyl)methyl]spiro[1,4-dihydroquinoxaline-3,4'-piperidine]-2-imine |
InChI |
InChI=1S/C19H21ClN4/c20-15-5-3-4-14(12-15)13-22-18-19(8-10-21-11-9-19)24-17-7-2-1-6-16(17)23-18/h1-7,12,21,24H,8-11,13H2,(H,22,23)/i1+1,2+1,6+1,7+1,16+1,17+1 |
Clave InChI |
YAFQFNOUYXZVPZ-GDUNJFTCSA-N |
SMILES isomérico |
C1CNCCC12C(=NCC3=CC(=CC=C3)Cl)N[13C]4=[13CH][13CH]=[13CH][13CH]=[13C]4N2 |
SMILES canónico |
C1CNCCC12C(=NCC3=CC(=CC=C3)Cl)NC4=CC=CC=C4N2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


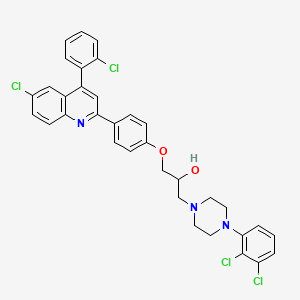

![[4-[3-[5-[(2S)-1-methylpyrrolidin-2-yl]pyridin-3-yl]propyl]cyclohexyl]methanamine](/img/structure/B15138116.png)
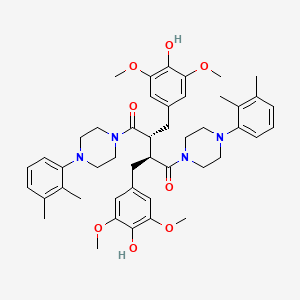
![N-[[6-[(1-benzylpiperidin-4-yl)oxymethyl]naphthalen-2-yl]methyl]-N-methylpropan-1-amine](/img/structure/B15138127.png)
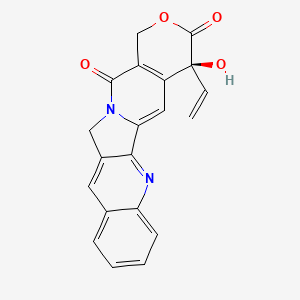


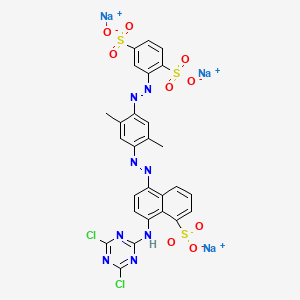
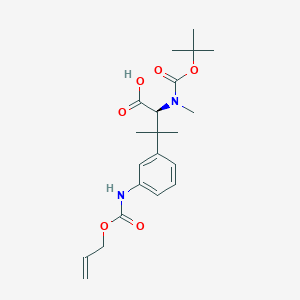
![N'-[[4-(2-chlorophenyl)-1,3-thiazol-2-yl]methyl]-N-hydroxy-N'-(4-methoxyphenyl)heptanediamide](/img/structure/B15138144.png)

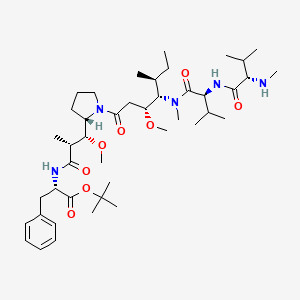
![2-[(E)-2-(9-ethylcarbazol-3-yl)ethenyl]-1,1,3-trimethylbenzo[e]indol-3-ium;iodide](/img/structure/B15138179.png)
